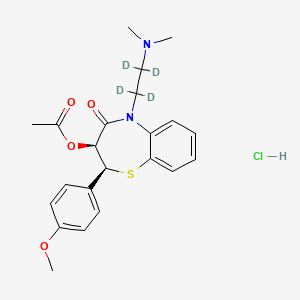
Prochlorperazine-d3 Dimesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prochlorperazine-d3 Dimesylate is a stable isotope labelled form of Prochlorperazine Dimesylate . It has a molecular formula of C20H21D3ClN3S • 2 CH3SO3H and a molecular weight of 376.9629611 . It is used as an antipsychotic agent and can be used for the antiemetic treatment of nausea and vertigo .
Molecular Structure Analysis
The molecular structure of Prochlorperazine-d3 Dimesylate consists of a molecular formula of C20H21D3ClN3S • 2 CH3SO3H . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
Prochlorperazine-d3 Dimesylate has a molecular weight of 376.9629611 . The exact physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Interaction with Melanin and Melanocytes
Prochlorperazine interacts significantly with melanin, indicating a potential mechanism behind skin disorders associated with its use. This drug forms stable complexes with melanin and affects cell viability, melanogenesis, and the antioxidant defense system in normal human melanocytes. Understanding this interaction can shed light on the drug's side effects and its accumulation in pigmented tissues (Otręba et al., 2017).
Pharmacological Formulations and Delivery Systems
Prochlorperazine's therapeutic applications extend into innovative drug delivery systems. Research has been conducted on the development of oral disintegrating films containing Prochlorperazine, aiming for a rapid release and efficient absorption. This formulation is potentially useful for controlling emesis induced by anti-cancer agents or opioid analgesics, especially in patients with limited oral intake (Nishimura et al., 2009).
Neurological Effects and Antinociceptive Properties
The drug exhibits neurological effects including antinociceptive properties, mediated through the central cholinergic mechanism. These findings are significant for understanding the drug's pain-relieving potential and its interaction with different neurotransmitter systems (Ghelardini et al., 2004).
Solid-State Characterization and Stability
Studies on the thermal behavior of Prochlorperazine highlight the importance of solid-state characterization for ensuring drug stability and efficacy. These studies provide insights into the drug's degradation process, which is crucial for its formulation and storage (Ledeți et al., 2018).
Antimicrobial Properties
Prochlorperazine has been investigated for its antimicrobial properties. Research indicates that it can inhibit bacterial growth and that its efficacy can be enhanced through combination with other drugs, suggesting its potential role in addressing drug-resistant bacterial infections (Basu et al., 2005).
Safety And Hazards
Propiedades
Número CAS |
753432-54-1 |
|---|---|
Nombre del producto |
Prochlorperazine-d3 Dimesylate |
Fórmula molecular |
C20H21D3ClN3S.CH4O3S.CH4O3S |
Peso molecular |
569.17 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
51888-09-6 (unlabelled) |
Sinónimos |
2-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine Dimethanesulfonate; 3-Chloro-10-[3-(4-methyl-d3-1-piperazinyl)propyl]phenothiazine Dimesylate; Novamin-d3; Tementyl-d3; |
Etiqueta |
Prochlorperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










